molecular formula C12H15NO4S B2920260 3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 914217-77-9

3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B2920260
CAS No.: 914217-77-9
M. Wt: 269.32
InChI Key: SYYGHKXVIWSLIH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It seems to contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an amine group (NH2), and a dione group (two carbonyl groups). The phenyl group attached appears to have two methoxy groups (OCH3) at the 3rd and 4th positions .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The development and synthesis of compounds related to 3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione have been explored in various studies, highlighting their potential in creating novel chemical structures and reactions. For instance, research has demonstrated the use of similar compounds in the synthesis of cyclic depsipeptides through direct amid cyclization processes, showcasing innovative approaches to peptide construction (Obrecht & Heimgartner, 1987). Additionally, the antimicrobial activities of certain derivatives have been studied, revealing their potential in combating various bacterial and fungal infections (Ghorab, Soliman, Alsaid, & Askar, 2017).

Applications in Peptide Synthesis

The protective capabilities of related compounds during peptide synthesis have been documented, with studies showing their utility in protecting amino groups, thereby facilitating the synthesis of peptides (Halpern & James, 1964). This indicates a valuable application in the development of peptide-based drugs and therapeutic agents.

Fluorescence and Sensing Applications

Research into the fluorescent properties of thiophene-based compounds has unveiled their potential as sensors for metal ions and amino acids in aqueous solutions (Guo et al., 2014). Such materials could be pivotal in developing new diagnostic tools and environmental monitoring techniques.

Antimicrobial and Antioxidant Activities

The exploration of the antimicrobial and antioxidant properties of thiophene derivatives highlights their potential in pharmaceutical applications. Certain compounds have shown significant activity against a range of pathogens, suggesting their usefulness in developing new antimicrobial agents (Bhatt et al., 2015). Additionally, the antioxidant activity of some derivatives has been evaluated, providing insights into their potential for combating oxidative stress-related diseases (Queiroz et al., 2007).

Organic Semiconductors and Material Science

The synthesis and characterization of organic semiconducting materials derived from thiophene and related compounds have been studied, revealing their unique optical and electrochemical properties (Zhao, Zhang, & Ng, 2007). This research opens avenues for the development of advanced materials for electronic and photovoltaic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-11-4-3-9(7-12(11)17-2)13-10-5-6-18(14,15)8-10/h3-7,10,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYGHKXVIWSLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CS(=O)(=O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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